N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine
Description
N-(2,3-Dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine is a quinazoline derivative characterized by a 6,7-dimethoxyquinazoline core and a 2,3-dimethylphenyl substituent at the 4-amino position.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-6-5-7-14(12(11)2)21-18-13-8-16(22-3)17(23-4)9-15(13)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVMUYQTOOVMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the condensation of 2,3-dimethylaniline with 6,7-dimethoxyquinazoline-4-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of catalyst, solvent, and reaction conditions can be optimized to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The methoxy groups and the dimethylphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-4-one derivatives, while substitution reactions can produce a variety of functionalized quinazolines.
Scientific Research Applications
N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are useful in various chemical reactions and studies.
Medicine: Quinazoline derivatives, including this compound, are being investigated for their potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The key structural analogs of N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine differ in the substituents on the aniline ring. A comparative analysis is provided below:
Table 1: Structural Comparison of 6,7-Dimethoxyquinazolin-4-amine Derivatives
Key Research Findings
Substituent Effects on EGFR Inhibition :
- Halogens (Cl, Br) at the 3-position maximize EGFR affinity due to favorable van der Waals interactions .
- Methyl groups (as in the target compound) may shift binding modes or reduce potency but enhance pharmacokinetic profiles .
Solubility and Bioavailability :
- Methoxy-rich analogs (e.g., 2,4-dimethoxyphenyl derivative) exhibit higher solubility but lower logP values (~3.3), impacting cellular uptake .
- Benzyl derivatives (e.g., N-benzyl-6,7-dimethoxyquinazolin-4-amine) show reduced kinase activity, highlighting the necessity of an aniline moiety for target engagement .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2,3-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine, and how can reaction purity be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution of a 4-chloro-quinazoline precursor with 2,3-dimethylaniline. Key steps include:
- Precursor preparation : Start with 6,7-dimethoxyquinazolin-4-chloride (synthesized via cyclization of anthranilic acid derivatives) .
- Amination : React with 2,3-dimethylaniline under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate substitution.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC or TLC .
- Optimization : Control reaction temperature (70–90°C) and stoichiometry (1:1.2 molar ratio of precursor to amine) to minimize byproducts like dimerization or over-alkylation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Key Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at C6/C7, aromatic protons from the dimethylphenyl group). For example, methoxy protons appear as singlets at ~3.8–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ peak for C₁₈H₁₉N₃O₂ at m/z 310.1550) .
- FT-IR : Identify amine N-H stretches (~3350 cm⁻¹) and quinazoline C=N vibrations (~1600 cm⁻¹) .
Q. How can crystallographic data resolve ambiguities in the compound’s molecular structure?
- Approach : Use single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and conformation.
- Software : Refine data with SHELXL (for small molecules) to resolve ambiguities in substituent orientation (e.g., dimethylphenyl vs. methoxy group positioning) .
- Validation : Apply the CheckCIF tool to verify structural integrity and flag outliers (e.g., unusual bond angles) .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Case Study : Analogous compounds (e.g., DW-8, a 4-anilinoquinazoline) show higher in vitro potency (IC₅₀ = 5–8 µM in colon cancer cells) than in vivo efficacy due to metabolic instability .
- Solutions :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., halogens) on the aniline ring to enhance metabolic resistance .
- Pharmacokinetic Profiling : Use LC-MS/MS to track metabolites and identify degradation pathways (e.g., oxidative demethylation) .
Q. How does the compound’s interaction with EGFR kinase compare to structurally similar inhibitors, and what computational tools validate these interactions?
- Mechanistic Insight : The quinazoline core binds to the ATP pocket of EGFR, while the 2,3-dimethylphenyl group may enhance hydrophobic interactions. Compare docking scores (AutoDock Vina) with known inhibitors like AG-1478 .
- Validation : Perform molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories .
Q. What experimental designs mitigate discrepancies in ROS induction assays for this compound?
- Challenge : Variable ROS levels (e.g., in SW620 cells treated with DW-8) may arise from assay interference (e.g., DCFH-DA dye autoxidation) .
- Controls :
- Include ROS scavengers (e.g., NAC) to confirm specificity.
- Use orthogonal assays (e.g., MitoSOX for mitochondrial ROS) .
Q. How can crystallographic twinning or disorder in the compound’s crystals be resolved during refinement?
- Tools : Use SHELXD for initial structure solution and TWINLAW to identify twin laws in cases of pseudo-merohedral twinning .
- Refinement : Apply restraints (e.g., SIMU/DELU in SHELXL) to manage disordered methoxy or dimethyl groups .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound in biological assays?
- Guidelines :
- Use PPE (gloves, lab coat) due to potential irritant properties (based on analogs like N-(1,3-benzodioxol-5-yl)-6,7-dimethoxyquinazolin-4-amine) .
- Store in a desiccator at –20°C to prevent hydrolysis of the quinazoline ring .
Q. How can solubility challenges in aqueous assays be addressed without altering bioactivity?
- Strategies :
- Use co-solvents (e.g., DMSO ≤0.1% v/v) confirmed via cytotoxicity controls.
- Synthesize prodrugs (e.g., phosphate esters) for improved aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
